Ethyl 4-methyl-2-[(4-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is known for its unique structure, which includes a thiazole ring, an amide linkage, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone under basic conditions.
Amide Formation: The thiazole intermediate is then reacted with 4-phenylbutanoic acid chloride in the presence of a base to form the amide linkage.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a suitable acid catalyst to yield the ethyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-ACETYL-4-METHYL-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a thiophene ring instead of a thiazole ring.
(S)-METHYL 2-((S)-4-METHYL-2-((S)-2-(2-MORPHOLINOACETAMIDO)-4-PHENYLBUTANAMIDO)PENTANAMIDO)-3-PHENYLPROPANOATE: A phenylalanine derivative with similar amide linkages
Uniqueness
ETHYL 4-METHYL-2-(4-PHENYLBUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(4-phenylbutanoylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H20N2O3S/c1-3-22-16(21)15-12(2)18-17(23-15)19-14(20)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,18,19,20) |
InChI Key |
YYMILCXNGXWKAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC2=CC=CC=C2)C |
Origin of Product |
United States |
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